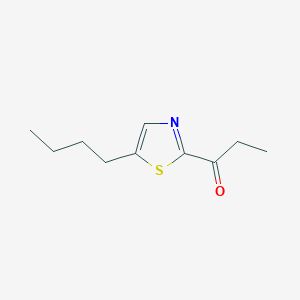

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one

Descripción

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one is a thiazole-derived ketone characterized by a butyl substituent at the 5-position of the thiazole ring and a propan-1-one moiety at the 2-position. Thiazoles are heterocyclic compounds containing sulfur and nitrogen, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. While direct synthesis data for this compound are absent in the provided evidence, analogous thiazole ketones are synthesized via cyclization reactions or coupling of thiazole precursors with carbonyl-containing reagents .

Propiedades

Número CAS |

824969-43-9 |

|---|---|

Fórmula molecular |

C10H15NOS |

Peso molecular |

197.30 g/mol |

Nombre IUPAC |

1-(5-butyl-1,3-thiazol-2-yl)propan-1-one |

InChI |

InChI=1S/C10H15NOS/c1-3-5-6-8-7-11-10(13-8)9(12)4-2/h7H,3-6H2,1-2H3 |

Clave InChI |

NMWMPUUUSAGXMM-UHFFFAOYSA-N |

SMILES canónico |

CCCCC1=CN=C(S1)C(=O)CC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one can be achieved through several methods. One common approach involves the reaction of 2-chloropropionyl chloride with 5-butyl-1,3-thiazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Análisis De Reacciones Químicas

Types of Reactions

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield thiazolidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Halogenated thiazole derivatives.

Aplicaciones Científicas De Investigación

1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.

Mecanismo De Acción

The mechanism of action of 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes. For example, thiazole derivatives are known to interact with DNA and proteins, leading to the disruption of cellular functions and ultimately cell death .

Comparación Con Compuestos Similares

Structural Analogs and Substituent Effects

Positional and Chain-Length Variations

- 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one: This analog features a methyl group at the 4-position of the thiazole ring. The shorter chain and different substituent position reduce steric hindrance compared to the butyl group at the 5-position in the target compound. Its molecular weight is 207.21 g/mol (C₁₁H₁₀FNO₂), indicating lower hydrophobicity than the butyl variant .

- 1-(1,3-Thiazol-2-yl)propan-1-one (2-Propionylthiazole): The base structure lacks substituents on the thiazole ring. With a molecular formula of C₆H₇NOS, its simpler structure results in higher reactivity in coupling reactions but lower metabolic stability .

Heterocycle Replacements

- 1-(5-Methylthiophen-2-yl)propan-1-one : Replacing thiazole with thiophene (a sulfur-only heterocycle) eliminates the nitrogen atom, altering electronic properties. This reduces hydrogen-bonding capacity and polar surface area, impacting solubility and target interactions. Yields for such derivatives in coupling reactions are moderate (~53–58%) .

- 1-(4,5-Dihydro-1,3-thiazol-2-yl)propan-1-one (2-Propionyl-2-thiazoline): The partially saturated thiazoline ring increases conformational flexibility but reduces aromatic stabilization. This compound (C₆H₉NOS, MW 143.21 g/mol) may exhibit distinct reactivity in nucleophilic additions .

Complex Derivatives

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) |

|---|---|---|---|---|

| 1-(5-Butyl-1,3-thiazol-2-yl)propan-1-one | C₁₀H₁₅NOS | 197.30 | 5-butyl, thiazole | ~3.5 |

| 1-(4-Methyl-1,3-thiazol-2-yl)propan-1-one | C₇H₉NOS | 155.22 | 4-methyl, thiazole | ~1.8 |

| 2-Propionylthiazole | C₆H₇NOS | 141.19 | Unsubstituted thiazole | ~1.2 |

| 1-(5-Methylthiophen-2-yl)propan-1-one | C₈H₁₀OS | 154.23 | 5-methyl, thiophene | ~2.1 |

*LogP estimated using substituent contributions. The butyl group significantly increases lipophilicity, favoring lipid bilayer penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.